

MtTMPK-IN-8: A Selective Kinase Inhibitor Targeting Tuberculosis

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. M. tuberculosis thymidylate kinase (MtbTMPK) has emerged as a promising drug target due to its essential role in the DNA synthesis pathway of the bacterium and its structural divergence from the human ortholog.[1][2] This technical guide provides an in-depth overview of MtTMPK-IN-8, a selective inhibitor of MtbTMPK, intended for researchers, scientists, and professionals in the field of drug development. MtTMPK-IN-8, also identified as compound 27, has demonstrated moderate inhibitory activity against the MtbTMPK enzyme and potent activity against whole M. tuberculosis cells with low cytotoxicity.[3][4]

Core Data Summary

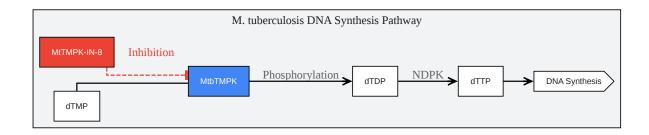
The following tables summarize the key quantitative data for **MtTMPK-IN-8**, providing a clear comparison of its enzymatic inhibition, antimycobacterial activity, and safety profile.



Parameter	Value	Description	Reference
Enzymatic Inhibition (IC50)	28 ± 5 μM	50% inhibitory concentration against recombinant MtbTMPK.	[4]
Whole-Cell Activity (MIC)	0.78 μΜ	Minimum Inhibitory Concentration against M. tuberculosis H37Rv.	[3][4]
Cytotoxicity (CC50)	> 100 μM	50% cytotoxic concentration against Vero cells.	[4]
Selectivity Index (SI)	> 128	Ratio of CC50 to MIC, indicating a favorable therapeutic window.	[4]

Signaling Pathway

MtTMPK is a crucial enzyme in the pyrimidine nucleotide biosynthesis pathway, which is essential for DNA replication in Mycobacterium tuberculosis. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a necessary precursor for the synthesis of thymidine triphosphate (dTTP). Inhibition of MtbTMPK by **MtTMPK-IN-8** disrupts this pathway, leading to a depletion of the dTTP pool, which in turn halts DNA synthesis and ultimately inhibits bacterial growth.[1][4]





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Caption: MtbTMPK inhibition by **MtTMPK-IN-8**.

Experimental Protocols

This section details the methodologies employed in the key experiments cited for the characterization of **MtTMPK-IN-8**.

MtbTMPK Enzymatic Assay

The inhibitory activity of **MtTMPK-IN-8** against MtbTMPK was determined using a coupled-enzyme spectrophotometric assay.[4]

Principle: The production of ADP during the phosphorylation of dTMP by MtbTMPK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Reagents:

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mg/mL BSA.
- Enzymes: Recombinant MtbTMPK, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
- Substrates: Thymidine monophosphate (dTMP), Adenosine triphosphate (ATP),
 Phosphoenolpyruvate (PEP), Nicotinamide adenine dinucleotide (NADH).
- Inhibitor: MtTMPK-IN-8 dissolved in DMSO.

Procedure:

- A reaction mixture containing assay buffer, dTMP, ATP, PEP, NADH, PK, and LDH is prepared in a 96-well plate.
- Various concentrations of MtTMPK-IN-8 are added to the wells.
- The reaction is initiated by the addition of MtbTMPK.



- The decrease in absorbance at 340 nm is monitored continuously for 30 minutes at 37°C using a microplate reader.
- The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of **MtTMPK-IN-8** against M. tuberculosis H37Rv was determined using a microplate-based Alamar Blue assay.[4]

Principle: The Alamar Blue reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The reduction in fluorescence indicates inhibition of bacterial growth.

Reagents:

- Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
- Bacterial Strain: Mycobacterium tuberculosis H37Rv.
- Inhibitor: MtTMPK-IN-8 dissolved in DMSO.
- · Alamar Blue Reagent.

Procedure:

- A serial dilution of **MtTMPK-IN-8** is prepared in a 96-well microplate.
- A standardized inoculum of M. tuberculosis H37Rv is added to each well.
- The plates are incubated at 37°C for 7 days.



- Alamar Blue reagent is added to each well, and the plates are incubated for an additional 24 hours.
- The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).
- The MIC is defined as the lowest concentration of the inhibitor that causes a ≥90% reduction
 in fluorescence compared to the untreated control.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of **MtTMPK-IN-8** was evaluated against Vero cells (African green monkey kidney epithelial cells) using a standard MTT assay.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Reagents:

- · Cell Line: Vero cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Inhibitor: MtTMPK-IN-8 dissolved in DMSO.
- MTT Reagent: 5 mg/mL in PBS.
- Solubilization Solution: DMSO.

Procedure:

- Vero cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are treated with various concentrations of **MtTMPK-IN-8** and incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

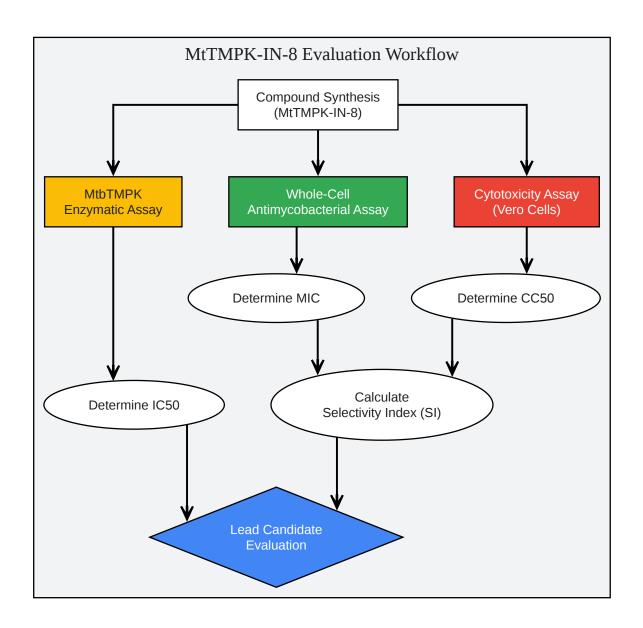


- MTT reagent is added to each well, and the plate is incubated for 4 hours.
- The culture medium is removed, and the formazan crystals are dissolved in DMSO.
- The absorbance is measured at 570 nm using a microplate reader.
- The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of **MtTMPK-IN-8** as a selective kinase inhibitor.





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